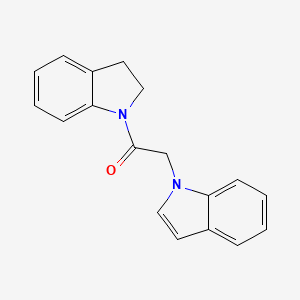![molecular formula C22H26N4O3S B2648027 3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one CAS No. 1021265-28-0](/img/structure/B2648027.png)
3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one is a useful research compound. Its molecular formula is C22H26N4O3S and its molecular weight is 426.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
- The compound is part of a class of chemicals that can be synthesized through reactions involving various heterocyclic compounds such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These synthesized compounds have been evaluated for their potential as anti-inflammatory and analgesic agents, showing significant activity in inhibiting cyclooxygenase enzymes and reducing inflammation and pain in experimental models (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial Properties
- Related compounds with similar structural features have been synthesized and tested for their antimicrobial activities. For example, derivatives incorporating the thiazole and pyrimidinyl moieties have shown high antimicrobial activity against various microorganism strains, highlighting the potential of such compounds in developing new antimicrobial agents (L. Yurttaş, Y. Özkay, M. Duran, et al., 2016).
Antiproliferative Effect
- Research on similar molecules, such as 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, has shown potential antiproliferative effects against human cancer cell lines. This suggests that compounds with related structures could be explored for their cancer-fighting properties, offering a new avenue for cancer treatment research (L. Mallesha, K. Mohana, B. Veeresh, et al., 2012).
properties
IUPAC Name |
12-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-29-17-7-5-15(6-8-17)24-9-11-25(12-10-24)20(27)13-16-14-30-22-23-19-4-2-3-18(19)21(28)26(16)22/h5-8,16H,2-4,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFNMLIKFYBYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3CSC4=NC5=C(CCC5)C(=O)N34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methylbenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2647944.png)
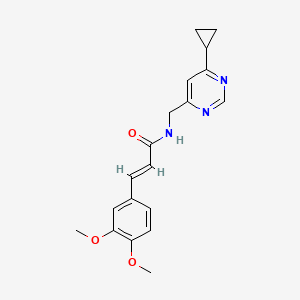
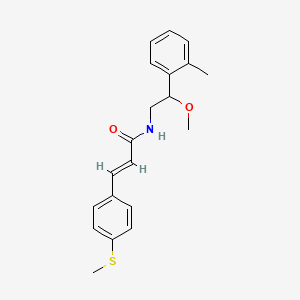
![5-amino-1-[(4-chlorophenyl)methyl]-N-(3-methoxyphenyl)triazole-4-carboxamide](/img/structure/B2647947.png)
![2-ethoxy-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2647948.png)
![4-(4-fluorophenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2647950.png)

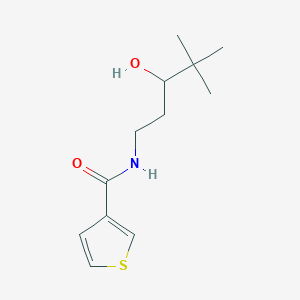

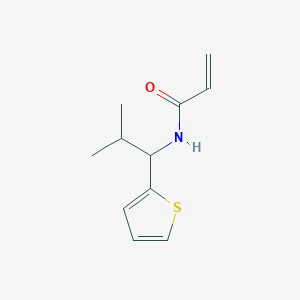
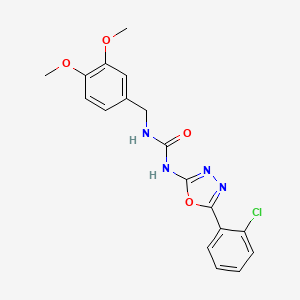
![(E)-4-(Dimethylamino)-N,N-bis[(2-hydroxyphenyl)methyl]but-2-enamide](/img/structure/B2647964.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2647965.png)
